Methyl-1-oxo-2,3-dihydro-1H-inden-2-carboxylat

Übersicht

Beschreibung

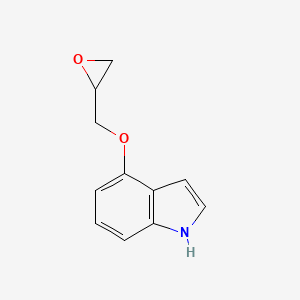

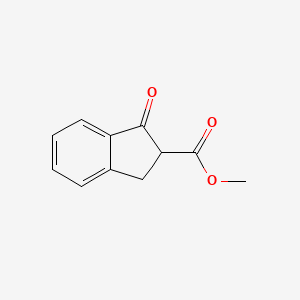

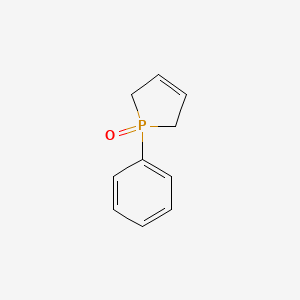

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.19500 .

Synthesis Analysis

The synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be achieved through several methods. One method involves the use of Stryker’s reagent in toluene at 25℃ for 20 hours under an inert atmosphere . Another method involves the use of sodium hydride in tetrahydrofuran under reflux for 1 hour .Molecular Structure Analysis

The molecular structure of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is represented by the linear formula C11H10O3 .Physical And Chemical Properties Analysis

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a solid at room temperature . It has a density of 1.246g/cm3 . The compound is soluble in organic solvents such as benzene and chloroform .Wissenschaftliche Forschungsanwendungen

Organische Synthese-Zwischenprodukt

Diese Verbindung wird häufig als Zwischenprodukt in der organischen Synthese verwendet . Es kann zur Herstellung verschiedener anderer Verbindungen verwendet werden und dient als entscheidende Komponente in einer Vielzahl von chemischen Reaktionen.

Reagenz in chemischen Reaktionen

“Methyl-1-oxo-2,3-dihydro-1H-inden-2-carboxylat” kann auch als Reagenz in bestimmten chemischen Reaktionen verwendet werden . Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Werkzeug in der Werkzeugkiste des Chemikers.

Synthese komplexer Moleküle

Aufgrund seiner strukturellen Komplexität kann diese Verbindung zur Synthese komplexerer Moleküle verwendet werden . Dies kann insbesondere im Bereich der pharmazeutischen Chemie nützlich sein, wo komplexe Moleküle häufig für die Arzneimittelforschung und -entwicklung benötigt werden.

Forschung & Entwicklung

Im Bereich der Forschung und Entwicklung kann diese Verbindung zur Untersuchung neuer Synthesemethoden, Reaktionsmechanismen und anderer grundlegender Aspekte der organischen Chemie verwendet werden .

Pharmazeutische Anwendungen

Angesichts seiner potenziellen Verwendung bei der Synthese komplexer Moleküle könnte „this compound“ auch in der pharmazeutischen Industrie Anwendung finden . Es könnte zur Synthese neuer Medikamente oder zur Optimierung bestehender Arzneimittelsynthesen verwendet werden.

Materialwissenschaft

In der Materialwissenschaft könnte diese Verbindung möglicherweise zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden . Seine komplexe Struktur könnte zur Herstellung von Materialien mit neuartigen Eigenschaften beitragen.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways .

Cellular Effects

The effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to enhance cell survival and reduce apoptosis by modulating the expression of anti-apoptotic genes. In cancer cells, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can inhibit cell proliferation by interfering with cell cycle progression and inducing cell cycle arrest at the G1 phase. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By inhibiting COX-2, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can bind to DNA and modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate have been observed to change over time. Initially, the compound exhibits strong activity, but its effects may diminish due to degradation or metabolic conversion. Studies have shown that methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is relatively stable under inert conditions but can degrade when exposed to light or oxygen. Long-term exposure to this compound in cell cultures has revealed potential adaptive responses, where cells may upregulate detoxifying enzymes to mitigate its effects .

Dosage Effects in Animal Models

The effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use .

Transport and Distribution

Within cells and tissues, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity, directing it to specific organelles or compartments within the cell .

Eigenschaften

IUPAC Name |

methyl 3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKCOFSJGXNOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310295 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22955-77-7 | |

| Record name | 22955-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)